Sepantronium Bromide, also known as YM155, is a potent and selective small-molecule suppressant of survivin, a protein belonging to the inhibitor of apoptosis (IAP) family.[1][2][3] It functions by inhibiting the transcription of the survivin gene (BIRC5), leading to reduced protein levels, which in turn induces apoptosis and inhibits cell proliferation in a wide range of cancer cell lines, often at low nanomolar concentrations.[2][4] Its established mechanism and potent in vitro and in vivo activity have made it a critical tool for investigating apoptosis pathways and a benchmark compound in the development of IAP-targeting therapeutics.[2][5]
Substituting Sepantronium Bromide (YM155) with other IAP inhibitors, such as SMAC mimetics (e.g., Birinapant), or even with standard cytotoxic agents is ill-advised for achieving reproducible outcomes.[6] Different IAP-targeting agents have distinct binding specificities; for instance, Birinapant preferentially targets cIAP1, whereas YM155 is highly selective for suppressing survivin transcription.[4][7] This mechanistic difference leads to divergent downstream effects on apoptosis and cell signaling. Furthermore, the value of Sepantronium Bromide is often realized in its synergistic potential, where it dramatically enhances the efficacy of specific classes of chemotherapeutics, such as taxanes and platinum-based drugs.[8][9][10] This synergistic effect is not universal across all anticancer agents and is a key performance differentiator, making arbitrary substitution a significant risk to experimental validity and therapeutic development.
Sepantronium Bromide demonstrates significant synergistic activity when combined with the standard-of-care agent cisplatin, providing a compelling reason for its use in combination studies. In a head and neck cancer model, the combination of YM155 and cisplatin inhibited tumor cell colony formation by 96%, a marked improvement over the 64% inhibition from YM155 alone and 47% from cisplatin alone.[11] This supra-additive effect was confirmed in vivo, where the combination treatment led to 64% tumor growth inhibition, far exceeding the 31% and 19% inhibition observed for single-agent YM155 and cisplatin, respectively.[11]
| Evidence Dimension | Inhibition of Tumor Cell Colony Formation |
| Target Compound Data | 96% inhibition (YM155 + Cisplatin) |
| Comparator Or Baseline | YM155 alone: 64% inhibition; Cisplatin alone: 47% inhibition |
| Quantified Difference | 1.5x greater inhibition than YM155 alone; 2.04x greater than Cisplatin alone |
| Conditions | In vitro colony formation assay using head and neck squamous cell carcinoma (HNSCC) cells. |
This evidence provides a quantitative rationale for procuring Sepantronium Bromide to enhance the efficacy of established, cost-effective platinum drugs in resistant or difficult-to-treat cancer models.
A key procurement driver for Sepantronium Bromide is its demonstrated ability to synergize with microtubule-targeting agents like docetaxel and paclitaxel, particularly in resistant cancer subtypes. In triple-negative breast cancer (TNBC) xenograft models, the combination of YM155 and docetaxel resulted in complete tumor regression in all treated mice, a significantly better outcome than either agent alone, without increasing toxicity.[8][9] This synergy is not limited to one model; in paclitaxel-resistant (A2780/Taxol) ovarian cancer cells, combining YM155 with docetaxel significantly enhanced apoptosis compared to either drug used as a monotherapy.[12] In contrast, this synergistic effect was not observed with doxorubicin, highlighting a specific interaction with microtubule-targeting agents.[8]
| Evidence Dimension | In Vivo Antitumor Effect |
| Target Compound Data | Complete tumor regression in 100% of mice (YM155 + Docetaxel) |
| Comparator Or Baseline | Incomplete or partial response with either YM155 or Docetaxel monotherapy |
| Quantified Difference | Achieved complete response where monotherapies did not |
| Conditions | MRK-nu-1 human TNBC xenograft model in mice. |
For researchers working with taxane-based therapeutic strategies or taxane-resistant models, this compound offers a validated method to potentiate treatment effects and overcome resistance, justifying its selection over less synergistic alternatives.
Sepantronium Bromide exhibits potent, broad-spectrum antiproliferative activity, making it a versatile tool for cancer research. Across a panel of 119 human cancer cell lines, the mean 50% growth inhibition (GI50) value was 15 nM.[2] Critically, its efficacy is largely independent of p53 tumor suppressor status, a common mechanism of drug resistance. The mean GI50 was 11 nM for p53 mutant/null cell lines and 16 nM for p53 wild-type cell lines, demonstrating its utility in models where standard p53-dependent apoptosis inducers fail.[2] For example, in AR-negative, castration-resistant prostate cancer cell lines, YM155 showed IC50 values of 8.3 nM (DU145) and 3.3 nM (PC3).[10]
| Evidence Dimension | Mean 50% Growth Inhibition (GI50) |
| Target Compound Data | 11 nM (in p53 mutant/null cells) |
| Comparator Or Baseline | 16 nM (in p53 wild-type cells) |
| Quantified Difference | Maintains high potency regardless of p53 status, unlike many standard chemotherapies whose efficacy is p53-dependent. |
| Conditions | Cell viability/proliferation assays across a panel of 119 human cancer cell lines. |
This demonstrates the compound's robust performance and broad applicability, justifying its procurement for use in a wide variety of cancer models, including those known to be resistant to conventional therapies due to p53 mutations.
Sepantronium Bromide is the right choice for studies aiming to overcome acquired or intrinsic resistance to platinum-based drugs like cisplatin and carboplatin. Its ability to synergistically inhibit tumor growth and colony formation when used with cisplatin provides a clear pathway for investigating mechanisms of chemoresistance and developing more effective combination therapies.[5][11]
For projects focused on triple-negative breast cancer, ovarian cancer, or castration-resistant prostate cancer, this compound is a validated tool to potentiate the effects of docetaxel or paclitaxel. Evidence of complete tumor regression in xenograft models when combined with docetaxel makes it a critical reagent for preclinical studies aiming to improve taxane efficacy.[8][12][13]
Due to its consistent high potency in both p53-wild type and p53-mutant/null cancer cell lines, Sepantronium Bromide is a preferred tool for researchers working on cancers that harbor p53 mutations. This allows for the selective targeting of the survivin pathway in models where many standard chemotherapeutics, which rely on a functional p53 pathway, are ineffective.[2]